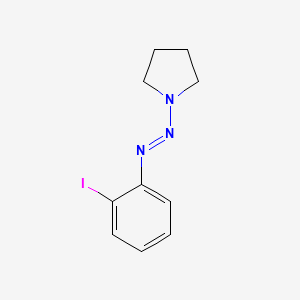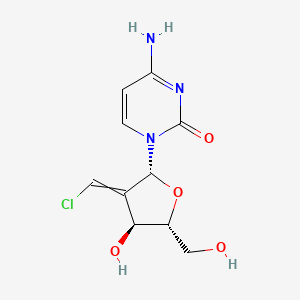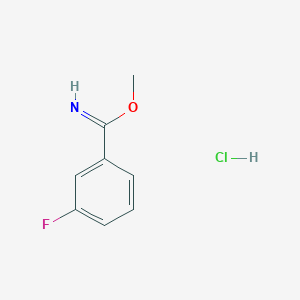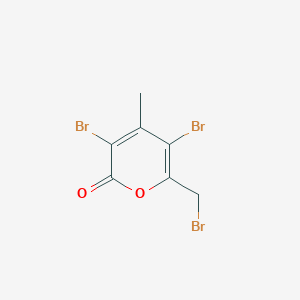
(2-Iodophenyl)-pyrrolidin-1-yldiazene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Iodophenyl)-pyrrolidin-1-yldiazene is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring through a diazene linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Iodophenyl)-pyrrolidin-1-yldiazene typically involves the reaction of 2-iodoaniline with pyrrolidine in the presence of a diazotizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at low temperatures to ensure the stability of the diazene linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while ensuring safety and cost-effectiveness.
化学反应分析
Types of Reactions
(2-Iodophenyl)-pyrrolidin-1-yldiazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Azides or thiol-substituted compounds.
科学研究应用
(2-Iodophenyl)-pyrrolidin-1-yldiazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-Iodophenyl)-pyrrolidin-1-yldiazene involves its interaction with molecular targets through its diazene linkage and iodine atom. The compound can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to modifications that can alter their function. The pathways involved may include oxidative stress responses or signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-Iodophenyl isothiocyanate
- 2-Iodobiphenyl
- 2-Iodobenzyl alcohol
Uniqueness
(2-Iodophenyl)-pyrrolidin-1-yldiazene is unique due to its diazene linkage, which imparts distinct chemical reactivity compared to other iodine-substituted phenyl compounds. This structural feature allows for specific interactions with biological targets, making it a valuable compound for research applications.
属性
| 188966-38-3 | |
分子式 |
C10H12IN3 |
分子量 |
301.13 g/mol |
IUPAC 名称 |
(2-iodophenyl)-pyrrolidin-1-yldiazene |
InChI |
InChI=1S/C10H12IN3/c11-9-5-1-2-6-10(9)12-13-14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2 |
InChI 键 |
LHHKBNMXCCYHSM-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)N=NC2=CC=CC=C2I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2,2'-([2,2'-Bithiophene]-5,5'-diyl)bis(5-phenyl-1H-pyrrole)](/img/structure/B14263601.png)




